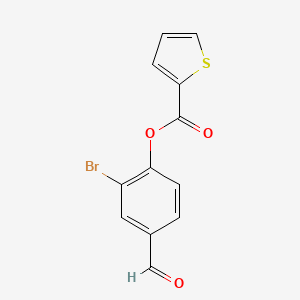
2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQ/AZO and has a molecular formula of C17H20N2O2.
Mechanism of Action
The mechanism of action of DMQ/AZO is not well understood. However, it is believed that the azocane moiety in DMQ/AZO plays a crucial role in its biological activity. The azocane moiety is known to be a good electron donor, which may facilitate the transfer of electrons in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMQ/AZO are not well studied. However, it has been reported that DMQ/AZO exhibits good solubility in common organic solvents, which makes it suitable for various applications in organic electronics and other fields of scientific research.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using DMQ/AZO in lab experiments is its good solubility in common organic solvents. This property makes it easy to handle and use in various applications. Additionally, DMQ/AZO is relatively stable under ambient conditions, which makes it suitable for long-term storage. However, one of the limitations of using DMQ/AZO in lab experiments is its low yield of synthesis, which may limit its availability for large-scale applications.
Future Directions
There are several future directions for the study of DMQ/AZO. One of the potential applications of DMQ/AZO is in the field of organic electronics, where it can be used as a material for the fabrication of OLEDs. Additionally, the potential use of DMQ/AZO as a fluorescent probe for detecting metal ions in biological systems can be further explored. Further studies can also be conducted to investigate the mechanism of action of DMQ/AZO and its potential applications in photodynamic therapy for cancer treatment.
Conclusion:
In conclusion, 2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMQ/AZO involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with 2-aminoethylazocane in the presence of acetic acid. DMQ/AZO has been extensively studied for its potential applications in organic electronics, as a fluorescent probe, and in photodynamic therapy for cancer treatment. Although the biochemical and physiological effects of DMQ/AZO are not well studied, its good solubility in common organic solvents makes it suitable for various applications in lab experiments. There are several future directions for the study of DMQ/AZO, including its potential use in OLEDs, as a fluorescent probe, and in photodynamic therapy for cancer treatment.
Synthesis Methods
The synthesis of 2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with 2-aminoethylazocane in the presence of acetic acid. This reaction results in the formation of DMQ/AZO as a yellow crystalline solid. The yield of this reaction is reported to be around 60%.
Scientific Research Applications
DMQ/AZO has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMQ/AZO is in the field of organic electronics, where it is used as a material for the fabrication of organic light-emitting diodes (OLEDs). DMQ/AZO has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, DMQ/AZO has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-(azocan-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-13-17(21-11-7-5-4-6-8-12-21)20-19-16(23-3)10-9-15(22-2)18(14)19/h9-10,13H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUNIHCKHWLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)

![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)


![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)